(R)-2-Methyl-2-phenylpiperidine
Description
The Role of Chiral Piperidine (B6355638) Frameworks in Advanced Organic Synthesis
Chiral piperidine scaffolds are fundamental components in the architecture of numerous pharmaceuticals. thieme-connect.comthieme-connect.com Their presence can significantly modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption and distribution. thieme-connect.comresearchgate.net Furthermore, the specific three-dimensional orientation of substituents on a chiral piperidine ring can enhance biological activity and selectivity for its intended target. thieme-connect.comthieme-connect.com This has led to a surge of interest in developing synthetic methods to access these valuable chiral building blocks. thieme-connect.comresearchgate.net The introduction of chirality can also improve pharmacokinetic profiles and reduce potential cardiac toxicity. thieme-connect.comthieme-connect.com
The synthesis of molecules containing chiral piperidine frameworks often presents a considerable challenge to chemists. thieme-connect.com However, the potential benefits in terms of improved therapeutic profiles often justify the increased synthetic effort. thieme-connect.com The development of stereoselective methods to construct these rings is therefore a highly active area of research. researchgate.net
For instance, the introduction of a chiral center in the piperidine ring of certain inhibitors has been shown to significantly improve their potency. thieme-connect.com In one study, compounds with a symmetric piperidine structure exhibited lower binding affinities compared to their chiral counterparts. thieme-connect.com
Table 1: Impact of Piperidine Chirality on Inhibitor Potency
| Compound | Piperidine Substituent Position | Binding Affinity (KD, nmol/L) |
|---|---|---|
| 36 | Symmetric | >200 |
| 37 | Symmetric | >200 |
| 38 | Symmetric | >200 |
| 39 | 3- and 5-positions (chiral) | ~150 |
This table illustrates how the introduction of chirality in the piperidine ring can lead to a notable improvement in the binding affinity of a compound. thieme-connect.com
Overview of Asymmetric Synthetic Strategies for Nitrogen-Containing Heterocycles
The synthesis of enantiomerically pure nitrogen-containing heterocycles, such as piperidines, is a cornerstone of modern organic and medicinal chemistry. nih.govbohrium.com A variety of asymmetric synthetic strategies have been developed to meet this demand, broadly categorized into methods relying on chiral auxiliaries, chiral catalysts, or enzymes. researchgate.net
Catalytic asymmetric synthesis has emerged as a particularly powerful and efficient approach. acs.orgchinesechemsoc.orgchinesechemsoc.org These methods often employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material. scispace.com Rhodium-catalyzed asymmetric reactions, for example, have been successfully used to produce chiral 3-substituted piperidines. snnu.edu.cnacs.org Another innovative approach involves the use of chiral sulfide (B99878) catalysts in enantioselective Friedel–Crafts-type reactions to construct functionalized tetrahydroquinolines, which are related benzo-fused N-heterocycles. chinesechemsoc.orgchinesechemsoc.org
Palladium-catalyzed reactions have also proven valuable, enabling the enantioselective decarboxylative allylic alkylation of lactams to form 3,3-disubstituted pyrrolidinones and piperidinones. nih.gov Furthermore, nickel-catalyzed intramolecular hydroalkenylation offers a regioselective route to six-membered N-heterocycles. nih.gov
Enzymatic and chemoenzymatic methods are also gaining prominence. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been utilized for the stereoselective synthesis of 3- and 3,4-substituted piperidines, which are key intermediates in the production of several pharmaceuticals. researchgate.net
The development of these diverse synthetic strategies highlights the critical importance of accessing chiral nitrogen-containing heterocycles for a wide range of applications, from fundamental research to the discovery of new medicines. bohrium.comrsc.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-2-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNODMVWOCAIEF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 2 Methyl 2 Phenylpiperidine
Asymmetric Catalysis in Enantioselective Construction
Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. This section details the application of transition-metal catalysis, organocatalysis, and biocatalysis in the construction of the chiral piperidine (B6355638) ring of (R)-2-methyl-2-phenylpiperidine.
Organocatalytic Approaches for Chiral Piperidine Formation
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, including piperidines. nih.gov These methods avoid the use of metals and often proceed under mild reaction conditions. Chiral Brønsted acids, secondary amines, and N-heterocyclic carbenes are common classes of organocatalysts employed in these transformations.
The formal synthesis of (-)-Paroxetine, a well-known pharmaceutical containing a substituted piperidine ring, has been achieved using an organocatalytic approach. cuni.cz While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the literature, the principles of organocatalytic cascade reactions, Michael additions, and aza-Diels-Alder reactions are applicable to the construction of its core structure. cuni.cz These reactions often involve the enantioselective formation of key intermediates that can be subsequently cyclized to the desired piperidine ring.
Biocatalytic Transformations for Enantiopure Piperidines, including Transaminase-Triggered Cyclizations
Biocatalysis offers a highly selective and environmentally benign route to enantiopure amines and heterocycles. rsc.org Transaminases (TAs), in particular, have been successfully utilized in cascade reactions to produce chiral piperidines from achiral starting materials. acs.org
The synthesis of 2-substituted piperidines can be achieved starting from commercially available ω-chloroketones. acs.org A transaminase catalyzes the asymmetric amination of the ketone to form a chiral amino chloride, which then undergoes spontaneous intramolecular cyclization to yield the corresponding enantiopure piperidine. This method has been shown to be effective for the synthesis of both (R)- and (S)-enantiomers of 2-methylpiperidine (B94953) with excellent enantiomeric excesses (>95% ee) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org
Table 2: Transaminase-Catalyzed Synthesis of 2-Methylpiperidine This table is based on data for the synthesis of 2-methylpiperidine and illustrates the potential for synthesizing this compound via a similar biocatalytic route.
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 6-Chloro-2-hexanone | (R)-selective Transaminase | (R)-2-Methylpiperidine | >95% | acs.org |
| 6-Chloro-2-hexanone | (S)-selective Transaminase | (S)-2-Methylpiperidine | >95% | acs.org |
This biocatalytic approach has also been applied to the synthesis of 2-arylpyrrolidines, demonstrating its potential for creating chiral heterocycles with aromatic substituents. acs.org
Chiral Auxiliary-Controlled Synthesis of this compound Analogs
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. google.comorgsyn.org
Utilization of Carbohydrate Auxiliaries in Diastereoselective Cyclizations
Carbohydrates represent a readily available and stereochemically rich source of chiral auxiliaries. Their polyfunctional nature and well-defined stereochemistry can be exploited to control the formation of new stereocenters. nih.gov
The diastereoselective synthesis of piperidine derivatives has been achieved using carbohydrate-derived auxiliaries. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in domino Mannich-Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. nih.gov These intermediates can be further elaborated to variously substituted piperidines. While a direct application to this compound is not reported, this strategy demonstrates the feasibility of using carbohydrate auxiliaries to construct the piperidine core with high stereocontrol.
Other Chiral Auxiliaries in Stereodifferentiating Reactions
Besides carbohydrates, other classes of chiral auxiliaries have proven effective in the asymmetric synthesis of piperidines.
N-tert-Butanesulfinamide (Ellman's Auxiliary): Ellman's sulfinamide is a versatile chiral auxiliary for the asymmetric synthesis of amines. It can be condensed with aldehydes and ketones to form N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition. This methodology has been applied to the synthesis of chiral piperidines. For example, the diastereoselective allylation of an (SS)-N-tert-butanesulfinyl imine, followed by a series of transformations including cross-metathesis and reduction, has been used to synthesize (2S,6S)-2-methyl-6-phenylpiperidine, a diastereomer of the target compound. rsc.org This approach highlights the power of sulfinamide auxiliaries in controlling the stereochemistry of substituted piperidines.
Table 3: Synthesis of a 2-Methyl-6-phenylpiperidine Diastereomer using a Sulfinamide Auxiliary This table illustrates the application of a chiral auxiliary for the synthesis of a related piperidine structure.
| Chiral Auxiliary | Key Reaction | Product Diastereomer | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| (SS)-N-tert-Butanesulfinamide | Diastereoselective allylation | (2S,6S)-2-Methyl-6-phenylpiperidine | 99:1 |
Oxazolidinones: Evans' oxazolidinones are another prominent class of chiral auxiliaries widely used in asymmetric synthesis. N-acyloxazolidinones can undergo highly diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions. The oxazolidinone auxiliary can be attached to a precursor of the piperidine ring to control the introduction of substituents with high stereoselectivity. After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the chiral product. While specific examples for the synthesis of this compound are not prevalent, the general utility of oxazolidinone auxiliaries in asymmetric synthesis makes them a viable tool for this purpose. orgsyn.org
Kinetic Resolution Strategies for Enantiomer Enrichment
Kinetic resolution is a key strategy for the separation of enantiomers from a racemic mixture. This is achieved by reacting the mixture with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the isolation of the unreacted, enantiomerically enriched substrate.
Asymmetric Deprotonation and Lithiation-Substitution for Enantioenrichment of 2-Arylpiperidines
A notable method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base, followed by electrophilic quenching. The chiral base, typically a complex of an organolithium reagent like n-butyllithium (n-BuLi) with a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, selectively deprotonates one enantiomer of the racemic starting material. This process leaves the unreacted starting material enriched in the other enantiomer.
This technique is particularly effective for N-Boc-2-arylpiperidines, where the aryl group enhances the acidity of the benzylic proton at the C2 position. The resulting organolithium intermediate is configurationally stable at low temperatures, which is crucial for maintaining stereochemical integrity. Subsequent reaction with an electrophile can then lead to the formation of 2,2-disubstituted piperidines with high enantioselectivity. While direct application to N-Boc-2-methyl-2-phenylpiperidine would involve deprotonation at the methyl group or the aromatic ring rather than a benzylic C-H bond, the principle of kinetic resolution via asymmetric deprotonation of a related precursor, N-Boc-2-phenylpiperidine, is a well-established route to enantioenriched 2-arylpiperidines that can be further functionalized.
For instance, the kinetic resolution of various N-Boc-2-arylpiperidines using n-BuLi and (-)-sparteine has been shown to be highly effective. The unreacted starting material can be recovered with high enantiomeric ratios (er).
| Substrate (N-Boc-2-arylpiperidine) | Aryl Group | Yield of Recovered SM (%) | er of Recovered SM |
| 3a | Phenyl | 45 | 96:4 |
| 3b | 4-Fluorophenyl | 48 | 97:3 |
| 3c | 4-Chlorophenyl | 42 | 97:3 |
| 3d | 4-Bromophenyl | 39 | 96:4 |
| 3e | 3-Bromophenyl | 45 | 95:5 |
| 3f | 2-Bromophenyl | 47 | 89:11 |
| 3g | 2-Thienyl | 46 | 96:4 |
| Data sourced from related studies on 2-arylpiperidines. |
Enzymatic Kinetic Resolution Applied to Piperidine Scaffolds
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure piperidines. Lipases and proteases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture.
For piperidine scaffolds, this method has been successfully applied to derivatives bearing a hydroxyl or other functional group that can be modified by the enzyme. For example, the enzymatic resolution of 2-piperidineethanol (B17955) has been achieved using various lipases, which selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric excess. While this specific substrate is not 2-methyl-2-phenylpiperidine (B6227409), the principle is applicable to a suitably functionalized precursor. For instance, a precursor to this compound bearing a hydroxyl group could potentially be resolved using this methodology.
The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. A screening of different lipases and solvents can optimize the resolution process.
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product |
| Lipase PS (from Pseudomonas cepacia) | Vinyl acetate | DIPE | >99% |
| PPL (Porcine Pancreatic Lipase) | Vinyl acetate | MTBE | 85% |
| CAL-B (from Candida antarctica) | Vinyl acetate | Hexane | 70% |
| Data based on the resolution of related piperidine scaffolds. |
Intramolecular Cyclization and Cascade Reactions for Piperidine Ring Formation
The construction of the piperidine ring through intramolecular cyclization is a powerful strategy that allows for the simultaneous formation of multiple stereocenters with high control.
Mannich-type Reactions and Domino Processes in Stereoselective Piperidine Synthesis
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. researchgate.net In the context of piperidine synthesis, intramolecular versions of the Mannich reaction, often as part of a domino or cascade sequence, are particularly valuable for creating the heterocyclic ring with defined stereochemistry. usm.eduunair.ac.id
A general strategy involves the reaction of a δ-amino carbonyl compound, which can undergo an intramolecular Mannich-type cyclization to form the piperidine ring. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic precursor and the facial selectivity of the cyclization step. While a direct Mannich reaction to form this compound is not prominently documented, the synthesis of polysubstituted piperidines through stereoselective Mannich reactions is a well-established field. usm.eduunair.ac.id For instance, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products. usm.eduunair.ac.id
Reductive Hydroamination Cascades for Stereoselective Piperidine Formation
Reductive hydroamination is a process that involves the addition of an N-H bond across a carbon-carbon double or triple bond, followed by reduction of the resulting imine or enamine intermediate. Intramolecular reductive hydroamination cascades are a highly efficient method for the stereoselective synthesis of piperidines.
This methodology typically starts with an aminoalkene or aminoalkyne precursor. In the presence of a suitable catalyst (often a Lewis acid or a transition metal complex), the amine undergoes intramolecular addition to the unsaturated bond, forming a cyclic iminium or enamonium ion. This intermediate is then reduced in situ to afford the saturated piperidine ring. The stereochemical outcome of the reaction is influenced by the geometry of the substrate and the nature of the catalyst. This approach has been successfully used for the synthesis of various substituted piperidines with high diastereoselectivity.
Palladium-Catalyzed Azide (B81097) Reduction Cyclization
A powerful method for the formation of nitrogen-containing heterocycles is the palladium-catalyzed intramolecular cyclization involving an azide functional group. This reaction typically proceeds via the reduction of the azide to a primary amine, which then undergoes an intramolecular nucleophilic attack on an electrophilic carbon center within the same molecule.
For the synthesis of a piperidine ring, a suitable precursor would contain an azide group and an appropriately positioned electrophilic moiety, such as an epoxide or a leaving group. The palladium catalyst facilitates the reduction of the azide, and the subsequent intramolecular cyclization forms the piperidine ring. The stereochemistry of the newly formed stereocenters is controlled by the stereochemistry of the starting material and the SN2-type nature of the cyclization. This method provides a convergent and stereocontrolled route to functionalized piperidines.
Chiral Pool-Derived Approaches to this compound
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources such as amino acids, carbohydrates, and terpenes. These molecules serve as versatile building blocks for the synthesis of complex chiral targets, including this compound. The inherent chirality of these starting materials can be transferred to the target molecule, often through a series of stereocontrolled reactions. While specific literature detailing a complete synthesis of this compound from a chiral pool starting material is not extensively documented, established principles of asymmetric synthesis allow for the postulation of several viable synthetic routes.
These approaches are conceptually divided based on the type of natural product employed as the chiral precursor. The primary strategies involve leveraging the stereocenters present in amino acids, the rich stereochemical diversity of carbohydrates, or the unique carbon frameworks of terpenes. In many instances, the synthesis of substituted piperidines via a chiral pool approach involves internal asymmetric induction, where a pre-existing chiral center in a reactant dictates the stereochemical outcome of subsequent transformations. ru.nl
Chiral α-amino acids are exemplary starting materials for the synthesis of nitrogen-containing heterocycles due to their inherent stereochemistry and the presence of both an amine and a carboxylic acid functional group. For the synthesis of this compound, a derivative of (R)-phenylglycine or (R)-phenylalanine could serve as a logical starting point.
A hypothetical strategy commencing from (R)-phenylglycinol is outlined below. (R)-phenylglycinol can be obtained by the reduction of (R)-phenylglycine.
Hypothetical Synthetic Scheme from (R)-Phenylglycinol
| Step | Reaction | Intermediate/Product | Rationale |
|---|---|---|---|
| 1 | N-Protection | N-protected (R)-phenylglycinol | Protection of the amine allows for selective manipulation of the hydroxyl group. |
| 2 | Oxidation | N-protected (R)-phenylglycinal | Conversion of the primary alcohol to an aldehyde to enable carbon chain extension. |
| 3 | Grignard Reaction | Diastereomeric amino alcohols | Addition of a methylmagnesium halide to the aldehyde would create the tertiary alcohol and the second stereocenter. The stereoselectivity would need to be controlled. |
| 4 | Chain Extension | N-protected amino alcohol with a pendant halide | Conversion of the terminal hydroxyl group of a suitable precursor to a leaving group (e.g., via a four-carbon synthon) to facilitate cyclization. |
| 5 | Intramolecular Cyclization | N-protected this compound | Base-mediated intramolecular N-alkylation would form the piperidine ring. |
This general approach has been successfully applied to the synthesis of other chiral piperidine alkaloids, demonstrating its feasibility. For instance, the enantioselective synthesis of (-)-anabasine has been achieved from chiral bicyclic lactams derived from (R)-phenylglycinol. nih.gov
Terpenes and their derivatives, such as pulegone, limonene, or carene, offer a diverse array of chiral scaffolds. A synthetic strategy could be envisioned where the carbon skeleton of a suitable terpene is chemically modified to construct the 2-methyl-2-phenylpiperidine framework.
For example, a synthesis could theoretically start from a chiral terpene that already contains a six-membered ring. The key transformations would involve:
Oxidative cleavage of the terpene skeleton to generate a linear intermediate with the desired stereochemistry.
Introduction of the nitrogen atom, for instance, through reductive amination.
Functional group manipulations to introduce the phenyl and methyl groups at the appropriate position, followed by cyclization.
While conceptually sound, such routes can be lengthy and may face challenges in controlling regioselectivity and stereoselectivity during the fragmentation and reassembly of the molecular framework.
Carbohydrates, such as D-glucose or D-mannose, are rich in stereocenters and provide a robust platform for the synthesis of a wide range of chiral compounds, including piperidine derivatives. ru.nl A general strategy would involve the selective protection and deprotection of hydroxyl groups, followed by their conversion into other functionalities to build the piperidine ring.
A plausible, albeit complex, route could involve:
Conversion of a readily available sugar into a polyhydroxylated amino alcohol.
Selective manipulation of the hydroxyl groups to introduce a leaving group at the appropriate position for cyclization.
Introduction of the phenyl and methyl groups at the C-2 position, potentially through the formation of an intermediate imine or enamine followed by nucleophilic addition.
Ring-closing reaction to form the piperidine heterocycle.
The synthesis of piperidine alkaloids has been accomplished using carbohydrate-based auxiliaries, highlighting the utility of this class of chiral pool starting materials. ru.nl
Mechanistic Insights and Stereochemical Control in R 2 Methyl 2 Phenylpiperidine Synthesis
Reaction Mechanism Elucidation for Stereoselective Transformations
The synthesis of enantiomerically pure 2-substituted piperidines, such as (R)-2-Methyl-2-phenylpiperidine, often relies on stereoselective transformations where the reaction mechanism dictates the final stereochemical outcome. While a specific, universally applied mechanism for the synthesis of this compound is not singularly defined and can vary with the chosen synthetic route, several key mechanistic principles are frequently exploited.
One common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-methyl-2-phenyl-2,3,4,5-tetrahydropyridine or a related enamine or imine derivative. The mechanism of such hydrogenations, often catalyzed by transition metals like rhodium or iridium complexed with chiral ligands, is a critical determinant of enantioselectivity. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is proposed to proceed through an outer-sphere dissociative mechanism. nih.gov In this pathway, the configuration of the final product is determined by the stereoselective protonation of an enamine intermediate. nih.gov
Another powerful approach is the diastereoselective reduction of a cyclic iminium ion. gla.ac.uk This method often involves the cyclization of an amino ketone, which generates a cyclic iminium salt. The subsequent reduction of this intermediate with a hydride source, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, proceeds via a diastereoselective process where the approach of the hydride is directed by existing stereocenters or chiral auxiliaries. gla.ac.uk
The intramolecular aza-Michael reaction represents another mechanistic pathway. The cyclization of a β'-carbamate-α,β-unsaturated ketone can lead to the formation of the piperidine (B6355638) ring with a specific relative stereochemistry. beilstein-journals.org The stereochemical outcome of this reaction is often rationalized by transition state models that minimize steric interactions.
The table below summarizes some common stereoselective transformations and their key mechanistic features relevant to the synthesis of chiral piperidines.
| Transformation | Key Mechanistic Feature | Stereochemistry Determining Step |
| Asymmetric Hydrogenation | Outer-sphere dissociative mechanism | Stereoselective protonation of enamine intermediate |
| Diastereoselective Reduction | Directed hydride attack on iminium ion | Approach of the hydride reagent |
| Intramolecular aza-Michael Reaction | Cyclization via conjugate addition | Formation of the C-N bond in the transition state |
| Asymmetric Allylation | Chelation-controlled addition | Approach of the nucleophile to the imine |
Factors Governing Enantio- and Diastereoselectivity
The ability to control the enantio- and diastereoselectivity in the synthesis of this compound is paramount. Several factors, including the choice of catalyst, the structure of the substrate, and the nature of protecting groups, play a crucial role in dictating the stereochemical outcome.
In catalytic asymmetric syntheses, the structure of the catalyst and the design of the chiral ligand are the primary drivers of stereocontrol. rsc.org For the synthesis of chiral piperidines, transition metal catalysts, particularly those based on rhodium, iridium, palladium, and nickel, are widely used in conjunction with chiral ligands. nih.gov
The choice of ligand is critical as it creates a chiral environment around the metal center, which in turn influences the binding of the substrate and the trajectory of the incoming reagent. For example, in the asymmetric hydrogenation of tetrasubstituted enamides, P-chiral bisphosphorus ligands in complex with rhodium(I) have been shown to provide high enantioselectivity. nih.gov The interaction between the substrate and bulky groups on the ligand, such as isopropyl groups, can play a significant role in stereochemical induction. nih.gov
Similarly, in palladium-catalyzed asymmetric aminoacetoxylation of unactivated alkenes to form chiral piperidines, the use of a specifically designed pyridine-oxazoline (Pyox) ligand is crucial for achieving high chemo-, regio-, and enantioselectivities. organic-chemistry.org The development of novel ligands, such as chiral spiro phosphoramidite (B1245037) ligands for nickel-catalyzed intramolecular hydroalkenylation, has also enabled the synthesis of six-membered N-heterocycles with excellent stereoselectivity. organic-chemistry.org
The following table provides examples of catalyst-ligand systems used in the stereoselective synthesis of piperidine derivatives.
| Catalyst | Chiral Ligand Type | Application | Reference |
| Rhodium(I) | P-chiral bisphosphorus | Asymmetric hydrogenation of enamides | nih.gov |
| Palladium | Pyridine-oxazoline (Pyox) | Asymmetric aminoacetoxylation of alkenes | organic-chemistry.org |
| Nickel | Chiral spiro phosphoramidite | Intramolecular hydroalkenylation of dienes | organic-chemistry.org |
| Iridium(I) | P,N-ligand | Asymmetric hydrogenation of pyridinium salts | nih.gov |
In addition to catalyst control, the inherent stereochemistry of the substrate can be leveraged to direct the formation of new stereocenters in a diastereoselective manner. This principle, known as substrate control, is particularly relevant in the synthesis of polysubstituted piperidines.
For instance, in the diastereoselective reductive cyclization of amino acetals, the stereochemistry established in an initial Mannich reaction between a functionalized acetal (B89532) and an imine is retained during the subsequent reductive cyclization step. nih.gov This demonstrates that the stereocenters present in the acyclic precursor can effectively control the stereochemical outcome of the cyclization.
The use of chiral auxiliaries attached to the substrate is another common strategy. The Evans auxiliary, for example, has been employed in the diastereoselective hydrogenation of pyridines. researchgate.net The chiral auxiliary directs the hydrogenation from a less sterically hindered face, leading to the formation of a specific diastereomer. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched piperidine.
The protecting group on the nitrogen atom of the piperidine precursor can have a profound impact on the stereoselectivity of a reaction. gla.ac.ukscholaris.caresearchgate.net Beyond its primary role of masking the reactivity of the nitrogen, the protecting group can influence the conformation of the substrate and its transition states, thereby directing the stereochemical course of a reaction.
In some cases, the protecting group can act as a chiral director itself. For example, a protecting group with defined stereochemistry can function as a chiral ligand, influencing the selectivity of a reaction. nih.gov This has been observed in palladium-catalyzed intramolecular allylic amination, where the stereochemistry of the protecting group played a crucial role in product selectivity. nih.gov
The size and nature of the N-protecting group can also affect the diastereoselectivity of reductions. For instance, in the diastereoselective reduction of iminium salts derived from amino ketones, the chiral protecting group on the nitrogen can influence the facial selectivity of the hydride attack. gla.ac.uk By switching the enantiomer of the phenylethylamine chiral protecting group, it is possible to produce either enantiomer of the desired 2-substituted piperidine. gla.ac.uk
Furthermore, the rotational dynamics of certain protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be important. In the lithiation of N-Boc-2-phenylpiperidine, the rapid rotation of the Boc group, even at low temperatures, allows for efficient lithiation at the benzylic position. rsc.org The configurational stability of the resulting organolithium species is key to achieving stereoselective substitution. rsc.org
The following table highlights the influence of different nitrogen protecting groups on stereoselectivity.
| Protecting Group | Influence on Stereoselectivity | Example Reaction | Reference |
| Chiral Phenylethylamine | Acts as a chiral director, controlling facial selectivity of reduction. | Diastereoselective reduction of iminium salts. | gla.ac.uk |
| tert-Butoxycarbonyl (Boc) | Influences conformational stability and reactivity of adjacent stereocenters. | Lithiation-substitution of N-Boc-2-phenylpiperidine. | rsc.org |
| N-tert-Butanesulfinyl | Acts as a potent chiral directing group in additions to imines. | Diastereoselective allylation of N-tert-butanesulfinyl imines. | beilstein-journals.org |
Advanced Spectroscopic and Structural Analysis for Absolute Configuration Determination
The unambiguous determination of the absolute configuration of chiral molecules like this compound is a critical aspect of stereoselective synthesis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for this purpose.
NMR spectroscopy, especially one- and two-dimensional techniques, is a powerful method for elucidating the stereostructure of substituted piperidines. optica.org For determining the absolute configuration of enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR is a common practice. scholaris.ca
One such method involves the use of a chiral acid, such as (-)-(2R,3R)-dibenzoyltartaric acid ((-)-DBTA), which forms diastereomeric complexes with the enantiomers of a chiral amine. scholaris.ca The ¹H NMR chemical shifts of specific protons in the resulting diastereomeric complexes will differ. For example, in a series of 3,3'-disubstituted-MeO-BIPHEP derivatives, the chemical shift of the methoxyl group in the presence of (-)-DBTA was consistently at a higher field for the (S)-enantiomer compared to the (R)-enantiomer. scholaris.ca This principle can be applied to other chiral molecules with suitable functional groups.
Another approach utilizes ¹⁹F NMR spectroscopy with chiral derivatizing agents containing fluorine. The trifluoromethyl group is a sensitive probe for its chemical environment. By reacting a chiral amine with a chiral reagent like trifluoromethylbenzoimidazolylbenzoic acid, diastereomeric amides are formed. acs.orgacs.org The difference in the ¹⁹F NMR chemical shifts (Δδ) between the diastereomers can be correlated to the absolute configuration based on empirical models. acs.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the relative stereochemistry of substituents on the piperidine ring by establishing through-bond and through-space correlations between protons and carbons. unipa.it
The table below summarizes some NMR-based methods for stereochemical assignment.
| NMR Technique | Chiral Agent/Method | Principle | Application |
| ¹H NMR | Chiral Derivatizing Agent (e.g., (-)-DBTA) | Formation of diastereomeric salts/complexes with distinct chemical shifts. | Determination of absolute configuration and enantiomeric purity. scholaris.ca |
| ¹⁹F NMR | Chiral Derivatizing Agent (e.g., trifluoromethyl- containing reagents) | Formation of diastereomeric derivatives with distinct ¹⁹F chemical shifts. | Assignment of absolute configuration of chiral amines and alcohols. acs.orgacs.org |
| 2D NMR (COSY, HSQC, HMBC) | N/A | Elucidation of connectivity and spatial relationships between atoms. | Determination of relative stereochemistry of substituents. unipa.it |
X-ray Crystallography for Definitive Stereochemical Proof
The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereoselective synthesis. While various spectroscopic and chiroptical methods can provide evidence for the stereochemistry of a product, single-crystal X-ray crystallography stands as the definitive and most powerful technique for the absolute structure elucidation of a crystalline solid. In the context of the synthesis of this compound, X-ray diffraction analysis provides irrefutable proof of the spatial arrangement of the atoms, confirming the (R) configuration at the C2 stereocenter.
The fundamental principle of this technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise location of each atom in the crystal, allowing for the determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.
For chiral molecules like 2-Methyl-2-phenylpiperidine (B6227409), crystallographic analysis of a single enantiomer allows for the determination of its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering factor of an atom becomes a complex number, and the phase differences can be used to distinguish between a molecule and its non-superimposable mirror image.
In many cases, the target molecule itself may not readily form crystals suitable for X-ray diffraction. A common strategy is to derivatize the compound to enhance its crystallinity. This can involve forming a salt with a chiral acid or creating a carbamate (B1207046) derivative. whiterose.ac.uk For instance, the absolute configuration of a related N-Boc-protected piperidine was confirmed by single-crystal X-ray analysis. whiterose.ac.uk This approach not only facilitates crystallization but also introduces a known stereocenter, which can aid in the assignment of the unknown center.
The structural analysis of related piperidine derivatives provides insight into the type of data obtained from such an experiment. For example, the crystal structure of r-2,c-6-diphenylpiperidine revealed that the piperidine ring adopts a chair conformation. researchgate.net X-ray crystal diffraction has been used to define the structure of various complex piperidines, confirming the formation of single diastereomers and defining multiple stereogenic centers within the molecules. mdpi.com
A typical output from an X-ray crystallographic study includes detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. This data provides the definitive proof of the three-dimensional structure.
Below is a table representing the type of crystallographic data that would be obtained for a piperidine derivative, based on published data for a related compound. researchgate.net
Table 1: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₉N |
| Molecular Weight | 237.33 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 5.6450 (9) |
| b (Å) | 11.2255 (17) |
| c (Å) | 11.5281 (17) |
| α (°) | 73.911 (9) |
| β (°) | 89.898 (9) |
| γ (°) | 81.466 (9) |
| Volume (ų) | 693.53 (18) |
| Z (molecules/unit cell) | 2 |
Data presented is for r-2,c-6-Diphenylpiperidine as a representative example. researchgate.net
This crystallographic data allows for the generation of a precise molecular model, confirming the connectivity and stereochemistry. For this compound, such an analysis would definitively show the phenyl group and the methyl group arranged around the C2 carbon in the (R) configuration, thus validating the stereochemical outcome of the synthesis.
Chemical Transformations and Derivatization of R 2 Methyl 2 Phenylpiperidine
Regioselective Functionalization of the Piperidine (B6355638) Core
The functionalization of the piperidine ring of (R)-2-methyl-2-phenylpiperidine can be directed to specific positions, a concept known as regioselectivity. This control is essential for building molecular complexity in a predictable manner.
One strategy for functionalizing the piperidine core involves the use of rhodium-catalyzed C-H insertion reactions. The choice of catalyst and the nature of the protecting group on the nitrogen atom can direct the functionalization to different positions on the piperidine ring. For instance, rhodium catalysts can be used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, leading to a variety of positional analogues. nih.gov
Another approach to regioselective functionalization is through the formation of an enamine, which can then undergo electrophilic substitution. This method allows for the introduction of functional groups at the carbon atom adjacent to the nitrogen. cdnsciencepub.com Additionally, photocatalytic oxidation methods have been developed for the α- and β-functionalization of saturated N-heterocycles like piperidine. chemrxiv.orgacs.org These reactions can introduce hydroxyl groups or lead to the formation of enecarbamates, which are versatile intermediates for further derivatization. chemrxiv.orgacs.org
Interestingly, in some cases, reactions intended for functionalization can lead to ring-opening. For example, the photocatalytic oxidation of N-Boc-2-phenylpiperidine can result in C-N bond cleavage and subsequent oxidation to an acyclic compound. chemrxiv.orgacs.org
Modifications at the Nitrogen Atom (e.g., N-methylation, N-protection, N-alkylation)
The nitrogen atom of the piperidine ring is a key site for chemical modification, allowing for the introduction of a wide range of substituents through N-alkylation, N-protection, and other related reactions.
N-Alkylation is a common transformation. This compound can react with various alkylating agents, such as alkyl halides, to introduce new alkyl groups onto the nitrogen atom. For example, N-methylation can be achieved using methyl iodide. cdnsciencepub.com The stereochemistry of N-alkylation can be influenced by the nature of the alkylating agent, with bulkier groups often favoring equatorial attack. cdnsciencepub.com The use of secondary alcohols as alkylating agents in the presence of a nickel catalyst provides an alternative route for N-alkylation. acs.org
N-Protection is a crucial step in many synthetic sequences involving this compound. Protecting the nitrogen atom prevents unwanted side reactions and can also influence the regioselectivity of subsequent transformations on the piperidine ring. nih.gov Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). d-nb.infonih.gov The Boc group, for instance, can be introduced by reacting the piperidine with di-tert-butyldicarbonate. nih.gov
N-Arylation and other modifications are also possible. For instance, palladium-catalyzed cross-coupling reactions can be used to form N-aryl bonds. The nitrogen atom can also be part of more complex functional groups, such as in the formation of N-oxides or quaternary ammonium (B1175870) salts. cdnsciencepub.comlegislation.gov.uk
The table below summarizes some examples of modifications at the nitrogen atom.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Methylation | Methyl iodide, Acetonitrile or Ether | N-methyl-2-methyl-2-phenylpiperidinium iodide | cdnsciencepub.com |
| N-Phenacylation | α-Bromoacetophenone, Acetonitrile | N-phenacyl-2-methyl-2-phenylpiperidinium bromide | cdnsciencepub.com |
| N-Benzylation | Benzyl chloride | N-benzyl-2-methyl-2-phenylpiperidine | cdnsciencepub.com |
| N-Boc Protection | Di-tert-butyldicarbonate, Triethylamine, THF | N-Boc-2-methyl-2-phenylpiperidine | nih.gov |
| N-Alkylation | Secondary alcohols, Nickel(II)-NNN pincer complex | N-alkylated piperidines | acs.org |
Substitution Reactions on the Phenyl Moiety
The phenyl group of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.
Common substitution reactions include nitration, halogenation, and acylation. For example, nitration of (S)-3-phenylpiperidine with a nitrating agent like nitric acid can introduce a nitro group, typically at the para position of the phenyl ring. google.com This nitro group can then be reduced to an amino group, providing a handle for further functionalization.
The introduction of substituents on the phenyl ring is a common strategy in the development of pharmacologically active compounds, where modifications to the aromatic portion of the molecule can fine-tune its interaction with biological targets. legislation.gov.uk
Formation of Complex Chiral Derivatives and Intermediates
The chiral nature of this compound makes it a valuable building block for the synthesis of more complex chiral molecules. Several strategies are employed to elaborate its structure while maintaining or influencing the stereochemistry of the final product.
Electrophilic Substitution of Enamine Structures
Enamines are versatile intermediates formed from the reaction of a secondary amine with a ketone or aldehyde. masterorganicchemistry.com In the context of piperidine derivatives, enamines can be generated from the corresponding piperidinones or by dehydrogenation of the piperidine itself. cdnsciencepub.comchemrxiv.org These electron-rich alkenes are highly nucleophilic and readily undergo electrophilic substitution reactions. masterorganicchemistry.comacs.org
This reactivity allows for the introduction of various electrophiles at the α-carbon to the nitrogen. For example, halogenating agents can be used to introduce bromine or chlorine atoms, and nitrating agents can introduce a nitro group. cdnsciencepub.com These functionalized derivatives can then serve as precursors for further transformations, such as cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions of Halogenated Piperidine Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scielo.brnih.gov Halogenated derivatives of this compound, prepared for instance via electrophilic substitution of enamines or other methods, are excellent substrates for these reactions.
Common palladium-catalyzed reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. scielo.brnih.govmdpi.com These reactions allow for the introduction of a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the piperidine scaffold. For instance, a halogenated dehydropiperidinone can be coupled with various partners in palladium-catalyzed reactions. cdnsciencepub.com
The general mechanism for these cross-coupling reactions involves the oxidative addition of the halogenated piperidine to a Pd(0) catalyst, followed by transmetalation (in the case of Suzuki, Stille, etc.) or carbopalladation (in the case of Heck), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.brwhiterose.ac.uk
The table below provides a general overview of common palladium-catalyzed coupling reactions.
| Coupling Reaction | Reactants | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron compound + Organic halide | C-C | scielo.brnih.gov |
| Heck | Alkene + Organic halide | C-C | scielo.brmdpi.com |
| Sonogashira | Terminal alkyne + Organic halide | C-C (alkynyl) | whiterose.ac.uk |
| Buchwald-Hartwig | Amine + Organic halide | C-N | whiterose.ac.uk |
These advanced synthetic methods, applied to derivatives of this compound, open up a vast chemical space for the creation of novel and complex chiral molecules.
Theoretical and Computational Investigations of R 2 Methyl 2 Phenylpiperidine
Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of (R)-2-Methyl-2-phenylpiperidine, the presence of two substituents at the C2 position necessitates that in a chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. The relative stability of the possible conformers is primarily dictated by steric interactions.
The two primary chair conformers arise from ring inversion. In one conformer, the phenyl group is in the equatorial position and the methyl group is axial. In the other, the methyl group is equatorial and the phenyl group is axial. Due to the significantly larger steric bulk of the phenyl group compared to the methyl group, the conformer with the equatorial phenyl group is expected to be considerably lower in energy and thus the predominantly populated conformation. This preference is a well-established principle in the conformational analysis of substituted cyclohexanes and heterocycles.
Additionally, the orientation of the N-H bond (either axial or equatorial) gives rise to further conformational isomers. The relative energy of these N-inversion isomers is influenced by steric and stereoelectronic factors. Computational methods, such as Density Functional Theory (DFT), are essential for accurately calculating the geometries and relative energies of these conformers. The energy landscape of this compound is characterized by these distinct low-energy chair conformations separated by higher-energy transition states corresponding to boat and twist-boat conformations.
| Conformer | C2-Phenyl Position | C2-Methyl Position | N-H Position | Expected Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Equatorial | Axial | Equatorial | 0.00 (Most Stable) |
| 2 | Equatorial | Axial | Axial | ~0.2 - 0.6 |
| 3 | Axial | Equatorial | Equatorial | >2.0 |
| 4 | Axial | Equatorial | Axial | >2.0 |
Note: The relative energy values are illustrative and based on established principles of conformational analysis. Precise values require specific high-level computational calculations.
Quantum Chemical Studies on Stereoelectronic Effects
Quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, are invaluable for dissecting the stereoelectronic interactions that influence the conformation and reactivity of this compound. A key stereoelectronic effect in piperidines is the hyperconjugative interaction between the nitrogen lone pair (n) and adjacent anti-bonding sigma orbitals (σ*).
This n -> σ* interaction involves the delocalization of electron density from the nitrogen lone pair into an anti-periplanar σ* orbital of a C-C or C-H bond. This delocalization is stabilizing and is strongest when the lone pair and the acceptor bond are perfectly anti-periplanar (180° dihedral angle). In N-methyl-2-methylpiperidine, for instance, a significant stabilizing interaction of approximately 8 kcal/mol is calculated for the delocalization of the nitrogen lone pair into the anti-periplanar C-H σ* orbital. mdpi.com
In this compound, the conformation of the ring and the orientation of the N-H bond (and thus the lone pair) dictate which n -> σ* interactions are possible.
Equatorial N-H (Axial Lone Pair): When the N-H bond is equatorial, the nitrogen lone pair is in an axial position. In this orientation, the lone pair is anti-periplanar to the C2-C3 and C6-C5 bonds of the ring. Delocalization into the σ(C2-C3) and σ(C6-C5) orbitals contributes to the stability of this conformation.
Axial N-H (Equatorial Lone Pair): When the N-H bond is axial, the lone pair is equatorial. This orientation makes it anti-periplanar to the axial substituent bond at C2. In the most stable conformer, this would be the σ(C2-Cmethyl) bond. This interaction would provide additional stabilization. The magnitude of this stabilization depends on the energy of the acceptor σ orbital. mdpi.comsemanticscholar.org
These stereoelectronic effects, alongside steric considerations, provide a more complete picture of the conformational preferences of the molecule. DFT calculations can quantify the energetic contribution of each of these orbital interactions. semanticscholar.org
| Lone Pair Orientation | Interacting Orbitals | Interaction Type | Estimated Stabilization Energy | Reference System |
|---|---|---|---|---|
| Axial | n(N) -> σ(C2-C3) | Hyperconjugation | Moderate | N-methylpiperidine |
| Axial | n(N) -> σ(C6-C5) | Hyperconjugation | Moderate | N-methylpiperidine |
| Equatorial | n(N) -> σ*(C2-Cmethyl)axial | Hyperconjugation | Significant | N-CH2D-2-methylpiperidine mdpi.com |
Computational Modeling of Reactivity and Selectivity in Chemical Transformations
Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can understand reaction pathways and predict outcomes.
N-Functionalization: Reactions at the piperidine nitrogen, such as alkylation or acylation, are common transformations. The stereochemical outcome of these reactions can be predicted using computational models. For example, in an N-alkylation reaction, the incoming electrophile can approach the nitrogen lone pair from either the axial or equatorial face. The significant steric hindrance posed by the axial methyl group in the most stable conformer would likely direct the incoming electrophile to the equatorial position, leading to a specific diastereomer. Transition state modeling can quantify the energy barriers for both approaches, providing a robust prediction of the reaction's stereoselectivity.
Reactivity of the Phenyl Ring: The reactivity of the phenyl group towards, for example, electrophilic aromatic substitution can also be modeled. DFT calculations can determine the electron density at each position (ortho, meta, para) of the phenyl ring. These calculations would likely show that the ortho positions are sterically hindered by the adjacent piperidine ring and methyl group. The model could then predict the relative rates of substitution at the meta and para positions, guiding synthetic efforts to modify the phenyl scaffold.
While specific studies on this exact molecule are not prevalent, the methodologies are well-established for predicting the outcomes of various organic reactions on piperidine scaffolds, including intramolecular cyclizations and radical reactions. nih.govmdpi.com
In Silico Design of Chiral Piperidine Scaffolds for Synthetic Applications
The rigid, chiral structure of this compound makes it an attractive scaffold for the in silico design of new molecules with potential biological activity, a cornerstone of modern drug discovery. researchgate.net The process involves using the piperidine derivative as a core structure to build a large virtual library of related compounds, which is then screened against a biological target using computational methods. doi.org
The typical workflow for the in silico design of a library based on this scaffold would be:
Scaffold Definition: The 3D structure of the lowest energy conformer of this compound is used as the starting point.
Virtual Library Generation: A large and diverse set of chemical fragments (R-groups) are computationally attached to specific points on the scaffold, primarily the nitrogen atom and the para-position of the phenyl ring. This results in a virtual library that can contain thousands to millions of unique, synthetically accessible compounds.
Molecular Docking: This virtual library is then screened against a protein target of interest using molecular docking programs. These programs predict the preferred binding orientation of each compound within the protein's active site and calculate a "docking score," which estimates the binding affinity.
Hit Prioritization and Analysis: Compounds with the best docking scores are identified as "hits." These are further analyzed visually to ensure that their predicted binding mode is chemically reasonable and that they form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein. d-nb.info
ADMET Profiling: The prioritized hits are often subjected to further computational analysis to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This helps to filter out compounds that are unlikely to become successful drugs.
This in silico approach allows for the rapid and cost-effective exploration of a vast chemical space, focusing synthetic efforts on a small number of promising candidates identified through computation. doi.org The introduction of the chiral center at the C2 position of the piperidine ring is particularly significant, as stereochemistry is often a critical determinant of biological activity and selectivity. researchgate.net
Applications of R 2 Methyl 2 Phenylpiperidine As a Chiral Building Block in Synthetic Chemistry
Precursor in the Asymmetric Synthesis of Complex Organic Molecules
The inherent chirality of (R)-2-Methyl-2-phenylpiperidine makes it an excellent starting material or intermediate in the asymmetric synthesis of more complex molecules, including natural products and pharmacologically active compounds. The piperidine (B6355638) ring system is a common motif in many biologically active alkaloids and synthetic drugs.
A notable application is in the synthesis of substituted piperidines. For instance, this compound can be derived from δ-amino β-keto esters, which are versatile chiral building blocks for alkaloid synthesis. acs.org These precursors are prepared in a single step from the corresponding sulfinimine. acs.org This approach has been successfully employed in the concise and highly enantioselective four-step synthesis of (R)-(+)-2-phenylpiperidine. acs.org
Furthermore, the development of synthetic routes to enantiomerically enriched 2,2-disubstituted piperidines often involves the use of chiral N-Boc-2-arylpiperidines. Kinetic resolution of N-Boc-2-arylpiperidines, including the phenyl derivative, can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(−)-sparteine. rsc.org This method allows for the recovery of the enantioenriched starting material, which can then be used in subsequent stereospecific reactions. rsc.org
The synthesis of complex molecules often requires the precise installation of multiple stereocenters. Chiral piperidine derivatives serve as scaffolds upon which further stereochemistry can be built. For example, the synthesis of certain G-protein-coupled receptor ligands and NK-1 receptor antagonists has been accomplished using chiral piperidine intermediates. nih.gov
Role as a Chiral Ligand or Auxiliary in Catalytic Systems
Beyond its role as a direct precursor, the this compound framework can be incorporated into chiral ligands or auxiliaries that direct the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. sigmaaldrich.comwikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.comwikipedia.org
While direct use of this compound as a ligand is less commonly documented than its precursor role, derivatives of chiral piperidines are extensively used. For example, chiral ligands derived from piperidine structures can be used in transition metal-catalyzed reactions to induce asymmetry. These ligands coordinate to a metal center, creating a chiral environment that influences the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
The development of new catalytic systems often involves screening a variety of chiral ligands to find the optimal one for a specific transformation. For instance, in the copper-catalyzed asymmetric allylic C-H amination of alkenes, a range of privileged chiral ligands are tested to achieve high enantioselectivity. rsc.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines relies on chiral ligands to produce enantioenriched 3-substituted piperidines. acs.org
Utility in Fine Chemical Synthesis
The synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications such as pharmaceuticals, agrochemicals, and fragrances, often demands high levels of purity and specific stereochemistry. This compound and its derivatives are valuable in this context due to their ability to impart chirality.
The piperidine structural motif is prevalent in many pharmaceutical agents. nih.govmdpi.com Therefore, efficient and stereoselective methods for the synthesis of substituted piperidines are of significant interest to the pharmaceutical industry. The use of this compound as a chiral building block provides a direct route to enantiomerically pure piperidine-containing drug candidates.
For example, the synthesis of σ1 receptor ligands with antiproliferative properties has been achieved using a 4-(2-aminoethyl)piperidine scaffold, which can be synthesized from appropriately substituted piperidine precursors. d-nb.info The precise stereochemistry of these ligands is often crucial for their biological activity.
Q & A
Q. How can structural modifications enhance the selectivity of this compound for GABA receptors?
- Methodological Answer : Use SAR studies to modify the phenyl or methyl groups. Introduce electron-withdrawing substituents (e.g., -F, -CF) on the phenyl ring and assess binding via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
